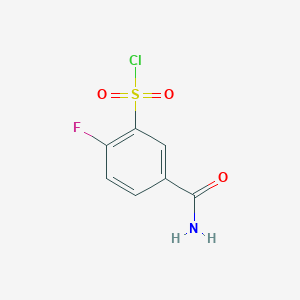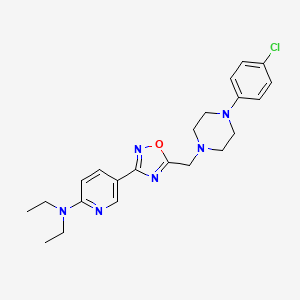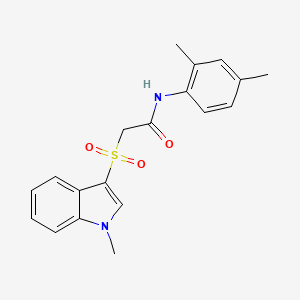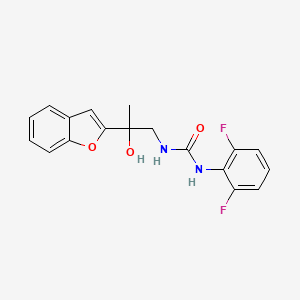
5-Carbamoyl-2-fluorobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carbamoyl-2-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO3S . It has a molecular weight of 237.64 .
Molecular Structure Analysis
The molecular structure of 5-Carbamoyl-2-fluorobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a carbamoyl group, a fluorine atom, and a sulfonyl chloride group .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
5-Carbamoyl-2-fluorobenzene-1-sulfonyl chloride serves as a versatile intermediate in the synthesis of various novel compounds. For instance, it's used in the regioselective synthesis of 5-sulfonylfluoro isoxazoles, a process involving a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides. This method offers a direct route to functionalized isoxazoles with sulfonyl fluoride moieties, highlighting its potential in creating novel chemical entities (Leng & Qin, 2018).
Medicinal Chemistry
In medicinal chemistry, derivatives of 5-Carbamoyl-2-fluorobenzene-1-sulfonyl chloride, such as 1-carbamoyl-5-fluorouracils, have been extensively studied. These compounds demonstrate antitumor activity, with specific derivatives like 1-hexylcarbamoyl-5-fluorouracil showing promise as oral antitumor agents due to their balance of lipophilicity and hydrophilicity, and moderate decomposition in tumors (Ozaki et al., 1977).
Antibacterial Agents
Derivatives of 5-Carbamoyl-2-fluorobenzene-1-sulfonyl chloride are also explored as potential antibacterial agents. Compounds like 2-(4-substituted benzene-1-sulfonyl)-N'-(substituted-1-sulfonyl)acetohydrazide have shown significant antibacterial activities against various bacterial strains. This research highlights the compound's potential in contributing to new antibacterial treatments (Li, Zhou, Liu, & Wang, 2020).
Anticancer Activity
The compound's derivatives also show potential in anticancer research. For example, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione has been synthesized and characterized, exhibiting significant anticarcinogenic activity against cancer cell lines like HL-60 and BEL-7402 (Miao, Yan, & Zhao, 2010).
Solid-Phase Organic Synthesis
In the realm of solid-phase organic synthesis, polymer-supported sulfonyl chloride derived from 5-Carbamoyl-2-fluorobenzene-1-sulfonyl chloride has been used to create internucleotide bonds, proving to be a convenient agent for oligonucleotide synthesis. This demonstrates its utility in the synthesis of biologically significant molecules (Rubinstein & Patchornik, 1975).
Fluorescent Sensor Development
The compound has also facilitated the development of fluorescent sensors. Derivatives like di-dansyl substituted ethoxy compound have been synthesized as selective sensors for detecting metals such as antimony and thallium, showing the compound's utility in environmental and biological monitoring (Qureshi et al., 2019).
Safety and Hazards
5-Carbamoyl-2-fluorobenzene-1-sulfonyl chloride is classified as a dangerous compound. It has a signal word of “Danger” and is classified as a class 8 hazard . The compound has several precautionary statements including P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 . It’s important to handle this compound with care and appropriate safety measures.
Propiedades
IUPAC Name |
5-carbamoyl-2-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBWNXUJBPTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbamoyl-2-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
1480759-09-8 |
Source


|
| Record name | 5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)
![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)
![N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2550671.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2550672.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)


![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2550688.png)